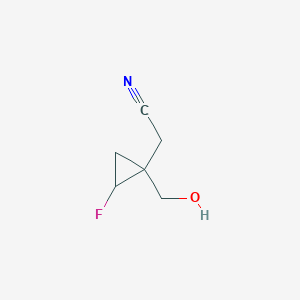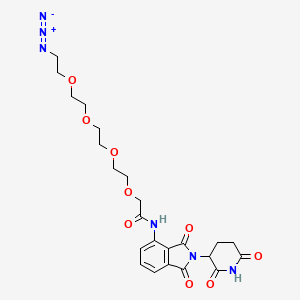
(3aR,6aS)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,6aS)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one is a complex organic compound that features a boron-containing dioxaborolane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one typically involves the formation of the dioxaborolane ring followed by the construction of the tetrahydropentalenone core. Common reagents used in these reactions include boronic acids, boron trifluoride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This might include continuous flow chemistry techniques and the use of automated synthesis platforms to optimize reaction conditions and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(3aR,6aS)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can lead to the formation of different hydroborates.
Substitution: The dioxaborolane group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium or platinum complexes. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could produce hydroborates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3aR,6aS)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one is used as a building block for the synthesis of more complex molecules. Its boron-containing group makes it valuable in cross-coupling reactions and as a precursor for boron-based catalysts.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential as a drug candidate or as a tool for studying boron-containing biomolecules. Its unique structure could allow it to interact with specific biological targets, making it useful in drug discovery and development.
Industry
Industrially, the compound could be used in the production of advanced materials, such as polymers and nanomaterials, where its boron content imparts desirable properties like thermal stability and electronic conductivity.
Mecanismo De Acción
The mechanism by which (3aR,6aS)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one exerts its effects depends on its specific application. In catalysis, the boron atom can coordinate with other molecules to facilitate chemical transformations. In biological systems, it might interact with enzymes or receptors, modulating their activity through boron-mediated interactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other boron-containing molecules like boronic acids, boronate esters, and boron-dipyrromethene (BODIPY) dyes. These compounds share the presence of boron atoms but differ in their structural frameworks and reactivity.
Uniqueness
What sets (3aR,6aS)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one apart is its unique combination of a dioxaborolane group with a tetrahydropentalenone core. This structure provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H21BO3 |
|---|---|
Peso molecular |
248.13 g/mol |
Nombre IUPAC |
(3aR,6aS)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one |
InChI |
InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)11-5-9-7-12(16)8-10(9)6-11/h5,9-10H,6-8H2,1-4H3/t9-,10+/m0/s1 |
Clave InChI |
KHGFALRALHLMOW-VHSXEESVSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@H]3CC(=O)C[C@H]3C2 |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CC(=O)CC3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B14032632.png)




![(R)-N-[(R)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14032650.png)
